Boc-Aminoxy-PEG4-OH

Bioconjugation Chemoselective Ligation PROTAC Synthesis

Boc-Aminoxy-PEG4-OH is a heterobifunctional PEG linker with orthogonal Boc-protected aminooxy and free hydroxyl termini, bridged by a monodisperse PEG4 spacer (MW 309.36). The Boc group enables sequential PROTAC assembly—first derivatize the hydroxyl, then deprotect for chemoselective oxime ligation—eliminating side reactions that plague unprotected aminooxy-PEG analogs. The PEG4 length falls within the empirically validated optimal range (PEG4-PEG6) for ternary complex formation. Ideal for PROTAC synthesis, bioconjugation, SPPS, and custom heterobifunctional linker construction.

Molecular Formula C13H27NO7
Molecular Weight 309.36 g/mol
Cat. No. B611196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Aminoxy-PEG4-OH
Synonymst-Boc-Aminooxy-PEG4-alcohol
Molecular FormulaC13H27NO7
Molecular Weight309.36 g/mol
Structural Identifiers
InChIInChI=1S/C13H27NO7/c1-13(2,3)21-12(16)14-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-11H2,1-3H3,(H,14,16)
InChIKeyCHEZAYNNNOMTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Aminoxy-PEG4-OH (918132-14-6): Baseline Specifications and Functional Classification


Boc-Aminoxy-PEG4-OH (CAS 918132-14-6) is a heterobifunctional polyethylene glycol (PEG) derivative with a Boc-protected aminooxy group at one terminus and a free hydroxyl group at the other, bridged by a monodisperse PEG4 (tetraethylene glycol) spacer of exact molecular weight 309.36 Da [1]. Its primary functional classification spans three intersecting domains: (1) a PROTAC linker for assembling proteolysis-targeting chimeras , (2) a bioconjugation reagent enabling chemoselective oxime ligation with aldehydes and ketones following Boc deprotection , and (3) a building block for heterobifunctional PEGylation with the hydroxyl terminus available for further derivatization .

Boc-Aminoxy-PEG4-OH Substitution Risks: Orthogonal Protection, PEG Length, and Functional Heterogeneity


A user cannot interchangeably substitute Boc-Aminoxy-PEG4-OH with a generic "aminooxy-PEG" or even a close analog without altering critical experimental outcomes. First, the orthogonal Boc protection is essential for synthetic strategies where the aminooxy group must remain masked during other coupling steps—replacing it with an unprotected aminooxy-PEG4-alcohol introduces premature reactivity and side-product formation . Second, altering the PEG chain length (e.g., switching to Boc-Aminoxy-PEG2-OH or Boc-Aminoxy-PEG8-OH) changes both the spatial separation between conjugated moieties and the overall hydrophilicity of the final construct, which in PROTACs can directly affect ternary complex formation efficiency and degradation potency [1]. Third, the terminal hydroxyl group cannot be assumed equivalent to other reactive handles (e.g., -COOH, -NH2, -N3); substituting Boc-Aminoxy-PEG4-acid or Boc-Aminoxy-PEG4-amine requires entirely different coupling chemistries (EDC/NHS versus CDI/activation versus NHS ester) and yields conjugates with different linker charge and polarity profiles .

Boc-Aminoxy-PEG4-OH Differentiation Evidence: Comparative Data for Procurement Decision-Making


Orthogonal Boc Protection Enables Sequential Bioconjugation Workflows Not Feasible with Unprotected Aminooxy-PEG4

Boc-Aminoxy-PEG4-OH contains a tert-butyloxycarbonyl (Boc) protecting group on the aminooxy nitrogen, whereas unprotected aminooxy-PEG4-alcohol (same PEG4 chain, same terminal -OH) lacks this protection. Under mildly acidic conditions (e.g., 25-50% TFA in DCM, or 4M HCl in dioxane), the Boc group is quantitatively cleaved (>95% deprotection efficiency) to expose the free aminooxy functionality . The unprotected analog exhibits immediate, uncontrolled reactivity with any carbonyl species present—including solvent impurities or atmospheric CO2 leading to carbamate formation—compromising stoichiometric control and introducing purification challenges . In contrast, the Boc-protected variant remains inert during prior synthetic steps (amide couplings, esterifications at the -OH terminus, or click chemistry) and is activated only upon deliberate acid treatment, enabling true orthogonal protection in multi-step conjugate assembly.

Bioconjugation Chemoselective Ligation PROTAC Synthesis

Monodisperse PEG4 Spacer Provides Predictable 14-Bond Rotatable Framework with XLogP3 -0.2 Hydrophilicity

The PEG4 (tetraethylene glycol) spacer in Boc-Aminoxy-PEG4-OH has an exact rotatable bond count of 14 as computed by Cactvs 3.4.6.11 and an XLogP3-AA value of -0.2, indicating moderate hydrophilicity [1]. Compared to shorter PEG analogs, Boc-Aminoxy-PEG2-OH (PEG2, ~7 rotatable bonds, higher XLogP) provides less spatial separation and lower aqueous solubility, potentially restricting conjugate flexibility and increasing aggregation propensity. Compared to longer analogs, Boc-Aminoxy-PEG8-OH (PEG8, ~23 rotatable bonds, lower XLogP) imparts excessive length that in PROTAC applications may reduce ternary complex stability due to entropic penalties. Class-level evidence from PROTAC linker optimization studies demonstrates that PEG4-PEG6 lengths consistently yield optimal target degradation efficiency (DC50 improvements of 2- to 5-fold over shorter or longer linkers) across multiple protein targets including BRD4, BTK, and ERα [2].

Drug Delivery PROTAC Linker Design PEGylation

Free Hydroxyl Terminus Enables Divergent Derivatization Unavailable in Symmetric or Protected Analogs

Boc-Aminoxy-PEG4-OH features a terminal primary hydroxyl group that serves as a versatile handle for further functionalization—including activation to NHS ester, conversion to azide, mesylation for nucleophilic displacement, or direct Mitsunobu coupling . This contrasts with (1) bis-aminooxy-PEG4 (homobifunctional), which limits conjugate architectures to symmetric structures or requires challenging statistical mono-functionalization, and (2) Boc-Aminoxy-PEG4-acid (heterobifunctional but with -COOH instead of -OH), which mandates different coupling chemistry (amide bond formation with amines) and introduces a negatively charged carboxylate at physiological pH that can alter conjugate biodistribution and cellular uptake profiles. The -OH terminus of Boc-Aminoxy-PEG4-OH yields neutral, uncharged conjugates following derivatization with neutral partners, an important consideration for maintaining passive membrane permeability in intracellular targeting applications .

Heterobifunctional PEG Linkers ADC Development Surface Modification

Boc vs. Fmoc Protection Orthogonality Defines Compatibility with Solid-Phase Peptide Synthesis Strategies

Boc-Aminoxy-PEG4-OH employs Boc (acid-labile) protection, whereas the alternative Fmoc-Aminooxy-PEG4-OH employs Fmoc (base-labile) protection. In standard Fmoc-based solid-phase peptide synthesis (SPPS), the Boc group remains intact through repeated piperidine deprotection cycles (20% piperidine in DMF) that would otherwise cleave Fmoc groups prematurely . This orthogonality enables the aminooxy-PEG4-OH moiety to be incorporated onto resin-bound peptides during SPPS and subsequently deprotected on-resin with TFA during global cleavage, exposing the aminooxy for immediate oxime ligation. In contrast, Fmoc-Aminooxy-PEG4-OH would lose protection during SPPS cycles, rendering it unsuitable for on-resin peptide incorporation unless an orthogonal protection scheme is employed. This distinction directly impacts procurement for any laboratory conducting peptide-PROTAC or peptide-bioconjugate synthesis using standard Fmoc-SPPS workflows.

Solid-Phase Peptide Synthesis SPPS Peptide-PROTAC Conjugates

Supplier-Reported Purity Specifications Range from ≥95% to ≥98% with Storage at -20°C for ≥12 Month Stability

Across multiple reputable suppliers, Boc-Aminoxy-PEG4-OH is commercially available with reported purity specifications ranging from ≥95% (MuseChem, Huatengsci, BOC Sciences) to ≥98% (XcessBio) . The higher-purity ≥98% grade may reduce variability in stoichiometry-sensitive bioconjugation reactions where excess aminooxy equivalents can lead to off-target labeling. Storage recommendations uniformly specify -20°C under dry, dark conditions, with shelf-life reported as ≥12 months when properly stored . Solubility data indicate 10 mM in DMSO is achievable [1]. These parameters provide a baseline for assessing lot-to-lot consistency and for planning experimental timelines without degradation concerns.

Quality Control Chemical Procurement Reproducibility

Boc-Aminoxy-PEG4-OH: Evidence-Based Application Scenarios for Scientific Procurement


PROTAC Linker in Degrader Molecule Assembly

Boc-Aminoxy-PEG4-OH serves as a PEG-based linker for joining an E3 ubiquitin ligase ligand (e.g., VHL, CRBN ligand) to a target protein ligand (e.g., BRD4 inhibitor, AR antagonist) in PROTAC synthesis . The orthogonal Boc protection enables the aminooxy group to remain masked while the hydroxyl terminus is first derivatized (e.g., activated and coupled to the E3 ligand portion). Following acid deprotection, the exposed aminooxy is chemoselectively conjugated to an aldehyde- or ketone-functionalized target protein ligand via stable oxime bond formation. The PEG4 spacer length falls within the empirically validated optimal range (PEG4-PEG6) for promoting productive ternary complex formation between E3 ligase and target protein [1]. This scenario applies to any research program developing PROTACs where sequential, controlled conjugation chemistry is required.

Site-Specific Bioconjugation via Oxime Ligation

Following Boc deprotection under mildly acidic conditions, Boc-Aminoxy-PEG4-OH exposes a free aminooxy (-ONH2) group that reacts chemoselectively with aldehydes and ketones to form stable oxime bonds under mild aqueous conditions, with reactions performable at very low concentrations when appropriate additives are used . The PEG4 spacer imparts water solubility (XLogP3 -0.2) and reduces steric hindrance around the reactive aminooxy site, enhancing conjugation efficiency with sterically demanding biomolecules such as antibodies or large protein complexes [1]. This application scenario is most relevant for laboratories requiring site-specific labeling of glycoproteins (via periodate-oxidized sialic acid aldehydes), preparation of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios, or construction of protein-protein fusion probes where precise spatial orientation between conjugated partners is critical [2].

Fmoc-SPPS-Compatible Peptide Modification for On-Resin Functionalization

In standard Fmoc-based solid-phase peptide synthesis (SPPS), Boc-Aminoxy-PEG4-OH can be coupled directly to resin-bound peptides via its hydroxyl terminus (after activation, e.g., as chloroformate or via CDI) without compromising the Boc-protected aminooxy group, which remains intact through repeated piperidine deprotection cycles . Upon completion of peptide elongation and global resin cleavage with TFA, the Boc group is simultaneously removed, liberating the aminooxy functionality on the cleaved peptide. This enables immediate, one-pot oxime ligation with aldehyde/ketone-bearing payloads (fluorophores, drugs, affinity tags) without additional purification steps. This scenario directly addresses laboratories synthesizing peptide-PROTAC conjugates, peptide-based imaging probes, or peptide-biomolecule fusions where post-synthetic modification of a specific residue is required.

Heterobifunctional PEGylation Building Block for Multi-Step Conjugate Assembly

The hydroxyl terminus of Boc-Aminoxy-PEG4-OH can be selectively functionalized with a variety of reactive groups (e.g., conversion to NHS ester for amine coupling, to azide for CuAAC click chemistry, or to alkyne for SPAAC) while the Boc-protected aminooxy remains inert, enabling the construction of custom heterobifunctional PEG linkers with tailored orthogonal reactivity . Following hydroxyl derivatization and Boc deprotection, the resulting molecule possesses two distinct reactive handles: one (derived from -OH) specific to a first conjugation partner, and the aminooxy specific to a carbonyl-containing second partner. This scenario is ideal for laboratories requiring bespoke linker architectures where commercial off-the-shelf heterobifunctional linkers do not meet the required combination of reactivities or spacer length, and where a neutral, uncharged linker backbone (derived from -OH rather than -COOH) is preferred for downstream biological applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Aminoxy-PEG4-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.